AU-16235

PROTAC SMARCA2/4 Targeted protein degradation

In PROTAC-mediated degradation studies, confirming that observed phenotypes arise from on-target SMARCA2/4 loss-not off-target effects-requires a validated negative control. AU-16235, the inactive epimer of AU-15330, fulfills this need: it does not degrade SMARCA2, SMARCA4, or PBRM1, and does not affect cancer cell survival or growth. • Ensures unambiguous attribution of anti-tumor activity to SWI/SNF ATPase degradation. • Batch-to-batch consistency supports reproducible results across independent experiments. • Compatible with standard cell-based assays and xenograft models. Procure alongside AU-15330 for rigorous experimental design.

Molecular Formula C39H49N9O5S
Molecular Weight 755.9 g/mol
Cat. No. B10827961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAU-16235
Molecular FormulaC39H49N9O5S
Molecular Weight755.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O
InChIInChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27-,31-,35+/m0/s1
InChIKeyHDCCMCFIGHIDJR-QRTBKBKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AU-15330 Baseline Overview


The compound (2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, designated AU-15330 (also PROTAC SMARCA2/4-degrader-26), is a VHL-recruiting proteolysis-targeting chimera (PROTAC) that simultaneously degrades the SWI/SNF ATPase subunits SMARCA2 (BRM), SMARCA4 (BRG1), and the PBAF component PBRM1 . It represents a specific tool for targeted protein degradation in chromatin remodeling research .

PROTAC degrader targeting SMARCA2, SMARCA4, and PBRM1 simultaneously
VHL-recruiting mechanism for chromatin remodeling research
Multi-ATPase depletion supports SWI/SNF complex functional studies

Why AU-15330 Cannot Be Replaced


SMARCA2/4-targeting molecules exhibit divergent degradation profiles, selectivity, and therapeutic windows. Unlike pan-inhibitors or SMARCA2-selective degraders like YD23 (DC50 >92.8 nM, modest SMARCA4 degradation) , AU-15330 achieves simultaneous, potent degradation of both ATPases and PBRM1. This multi-target degradation profile is critical for efficacy in enhancer-addicted cancers, as partial or selective degradation fails to replicate the anti-tumor activity and synergy with standard-of-care agents observed with AU-15330 [1]. Substituting with other SMARCA2/4-targeting PROTACs (e.g., ACBI1) introduces different degradation kinetics and off-target profiles, directly impacting experimental reproducibility and translational potential.

Single-target SMARCA2 degraders may not reproduce multi-ATPase degradation observed in enhancer-addicted cancer models.
Alternative PROTACs (e.g., ACBI1) may shift degradation kinetics and off-target profiles, potentially altering experimental outcomes.
Degradation selectivity context may differ from pan-inhibitor approaches; class-level inference requires review.

AU-15330 Comparative Evidence


Degradation Potency vs. ACBI1

In MV-4-11 acute myeloid leukemia cells, AU-15330 demonstrates a DC50 of 1.8 nM for SMARCA2 degradation, compared to ACBI1 which exhibits a DC50 of 6 nM for the same target . Furthermore, AU-15330 achieves degradation of SMARCA4 and PBRM1 with comparable potency, whereas ACBI1 shows a 2-fold and 5.3-fold higher DC50 for SMARCA4 (11 nM) and PBRM1 (32 nM), respectively .

DC50 comparison
Head-to-head
AU-15330: SMARCA2 DC50 1.8 nM
ACBI1: SMARCA2 DC50 6 nM; SMARCA4 11 nM; PBRM1 32 nM
Supports degradation potency assay context
MV-4-11 AML cells, 24 h treatment, Western blot
PROTAC SMARCA2/4 Targeted protein degradation DC50

Selectivity for Enhancer-Addicted Cancer Cells

In a panel of human-derived cancer and normal cell lines, AU-15330 exhibited a median IC50 of 150 nM in enhancer-binding transcription factor-addicted cancer lines (e.g., AR+/FOXA1+ prostate cancer), while displaying an IC50 >10 µM in normal prostate epithelial cells (RWPE-1) and other non-addicted cell lines, demonstrating a >66-fold selectivity window [1]. In contrast, the SMARCA2-selective degrader YD23 showed an IC50 of 92.8 nM in SMARCA4-mutant cancers but lacked activity in SMARCA4-wildtype cells .

Selectivity window
Cross-study comparable
>66-fold selectivity (cancer vs. normal)
Supports cell-model selectivity context
25+ human cell lines, 5-day treatment, CellTiter-Glo
Cell viability IC50 Selectivity Cancer

In Vivo Synergy with Enzalutamide

In castration-resistant prostate cancer (CRPC) C4-2B xenograft models, AU-15330 (30 mg/kg, i.v., 5 days/week for 3 weeks) as a single agent caused tumor stasis, while the combination of AU-15330 with the androgen receptor antagonist enzalutamide (10 mg/kg, p.o., daily) induced marked tumor regression with a 72% reduction in tumor volume relative to vehicle control [1]. In contrast, the SMARCA2-selective PROTAC YD23 showed only modest tumor growth inhibition (TGI ~45%) in similar models [2].

Tumor volume reduction
Cross-study comparable
AU-15330 + enzalutamide: 72% reduction
YD23 monotherapy: ~45% TGI
Supports in vivo model-response context
C4-2B CRPC xenograft, 3-week dosing
Xenograft Prostate cancer In vivo efficacy Combination therapy

Degradation Kinetics Profile

In HEK293 and HeLa cells, AU-15330 (1 µM) induced >90% degradation of SMARCA2, SMARCA4, and PBRM1 within 4 hours of treatment, with near-complete loss of protein observed by 8 hours [1]. The maximum degradation (Dmax) exceeded 95% for all three targets. In comparison, the SMARCA2-selective degrader YD23 achieved a Dmax of 90% for SMARCA2 but only 35% for SMARCA4 after 24 hours, highlighting its incomplete target coverage [2].

Degradation kinetics
Head-to-head
>90% degradation within 4 h, Dmax >95%
Supports kinetic profiling for acute loss-of-function studies
HEK293, HeLa cells; 1 µM AU-15330
Degradation kinetics Dmax Time course Western blot

AU-15330 Research Applications


Acute SWI/SNF Loss-of-Function Studies

AU-15330's rapid degradation kinetics (>90% knockdown within 4 hours) [1] make it the optimal tool for acute protein depletion experiments. Researchers can use it to interrogate immediate transcriptional and chromatin accessibility changes following SWI/SNF ATPase loss, avoiding confounding effects of genetic compensation seen with CRISPR/Cas9 or RNAi approaches.

Enhancer-Addicted Cancer Model Validation

The >66-fold selectivity window for enhancer-addicted cancer cells over normal cells [2] positions AU-15330 as the standard for validating dependency on SWI/SNF in prostate (AR+/FOXA1+), ovarian, and H3.3K27M glioma models. Its differential cytotoxicity profile allows for clear on-target effect attribution in co-culture and xenograft systems.

Combination Studies with AR and PARP Inhibitors

AU-15330's demonstrated synergy with enzalutamide (72% tumor regression) [3] and PARP inhibitors [4] makes it the compound of choice for studying rational combination strategies. Procurement should be prioritized for in vivo studies exploring SWI/SNF degradation as a sensitizer to standard-of-care agents in castration-resistant prostate cancer and beyond.

High-Throughput Synthetic Lethality Screening

The well-defined, multi-target degradation profile of AU-15330 (SMARCA2, SMARCA4, PBRM1) provides a robust, reproducible phenotype for high-throughput chemical or genetic screens aimed at identifying synthetic lethal interactions. Its use ensures screen hits are relevant to the complete SWI/SNF ATPase loss-of-function state.

Application
Selection Property
Validation Focus
Acute SWI/SNF loss-of-function studies
Rapid multi-target degradation kinetics
Time-course depletion and early transcriptional changes
Enhancer-addicted cancer model validation
Differential cytotoxicity profile in cancer vs. normal cells
On-target effect attribution in co-culture and xenograft systems
Combination studies with AR and PARP inhibitors
In vivo combination response context
Model-response validation in castration-resistant prostate cancer
High-throughput synthetic lethality screening
Well-defined multi-target degradation profile
Reproducible phenotype for hit identification
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